Directly Demonstrated 15-PGDH Inhibitory Activity (IC50 = 48.9 nM) That Is Absent in the Unsubstituted Core
The thiazolidinedione derivative incorporating the 4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl fragment (Compound 30, BDBM50347954) inhibits human 15-PGDH with an IC50 of 48.9 nM at pH 7.5 in a fluorescence-based NADH formation assay [1]. This represents the intrinsic contribution of the N-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl] pharmacophore to target engagement. Crucially, the simple N-(4-chloro-2-hydroxyphenyl)acetamide core (lacking the 1-methylcyclopropyl group) is not reported as a 15-PGDH inhibitor in the same patent or any other public dataset, indicating that the 5-position substituent is required to confer measurable potency against this therapeutically relevant target. Within the same patent, structural analogs bearing the identical thiazolidinedione warhead but with different aryl substitutions show IC50 values ranging from 13 nM (Compound 18) to 5,210 nM (Compound 119) [2], confirming that the specific 1-methylcyclopropyl-aryl substitution pattern provides a distinct potency tier.
| Evidence Dimension | 15-PGDH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 48.9 nM (thiazolidinedione conjugate incorporating the 4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl fragment; Compound 30, BDBM50347954) |
| Comparator Or Baseline | Unsubstituted N-(4-chloro-2-hydroxyphenyl)acetamide core: no reported 15-PGDH inhibitory activity; US8637558 Compound 27/28 (alternative aryl substitution): IC50 = 255 nM; Compound 119: IC50 = 5,210 nM; Most potent in-class analog Compound 18: IC50 = 13 nM |
| Quantified Difference | ~5.2-fold less potent than the most active in-class analog (Compound 18); ~5.2-fold more potent than Compound 27/28; ~107-fold more potent than Compound 119; Activity completely absent from des-cyclopropyl core |
| Conditions | Human recombinant 15-PGDH [NAD(+)], pH 7.5, NADH formation measured by fluorescence spectrophotometry at 340 nm |
Why This Matters
This quantitative activity tier directly informs procurement decisions for researchers seeking validated 15-PGDH inhibitor fragments: the 1-methylcyclopropyl-bearing acetamide provides a potency starting point that the simple des-cyclopropyl core cannot achieve.
- [1] BindingDB Entry: BDBM50347954 / CHEMBL1800141 (US8637558, Compound 30). IC50: 48.9 nM against human 15-hydroxyprostaglandin dehydrogenase [NAD(+)]. Assay: NADH formation measured by fluorescence spectrophotometry at 340 nm, pH 7.5. View Source
- [2] BindingDB Entries for US8637558 series: BDBM50438430 (Compound 18) IC50 13–19.6 nM; BDBM50378635 (Compound 27/28) IC50 255 nM; BDBM118082 (Compound 119) IC50 5,210 nM, all against human 15-PGDH. View Source
